(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate

Catalog No.
S13136962
CAS No.
71648-16-3
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate

CAS Number

71648-16-3

Product Name

(,6Z)-3,7-Dimethyl-2,6-octadienyl cinnamate

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-3-phenylprop-2-enoate

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-16(2)8-7-9-17(3)14-15-21-19(20)13-12-18-10-5-4-6-11-18/h4-6,8,10-14H,7,9,15H2,1-3H3/b13-12+,17-14-

InChI Key

JCWXWRIQSPDSKY-SQCSQLHISA-N

Canonical SMILES

CC(=CCCC(=CCOC(=O)C=CC1=CC=CC=C1)C)C

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)/C=C/C1=CC=CC=C1)/C)C

(Z)-3,7-Dimethyl-2,6-octadienyl cinnamate, commonly known as neryl cinnamate, is the geometrically pure Z-isomer of the ester formed from nerol and cinnamic acid. This compound belongs to the class of terpenoid esters, which are widely recognized for their applications as fragrance ingredients and as biologically active agents in pharmaceutical and agricultural research. The specific (Z) or *cis* geometry at the 2,3-double bond of the octadienyl moiety distinguishes it from its (E) or *trans* isomer, geranyl cinnamate. This structural difference is critical, as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets and olfactory receptors, making the two isomers non-interchangeable for specific, high-performance applications.

Research Fit

Geometry Z-configured nerol backbone; distinct from E-isomer geranyl cinnamate for structure-odor and isomer comparison studies.
Formulation Highly lipophilic (XLogP ~5.6); may support oil-based or alcohol-based fragrance formulation research.
Regulatory REACH pre-registered, FDA SRS listed; procurement context for regulated fragrance ingredient markets.

Procuring a generic cinnamate ester or an unseparated mixture of (Z) and (E) isomers introduces significant performance and reproducibility risks. The distinct stereochemistry of neryl cinnamate ((Z)-isomer) compared to its close analog, geranyl cinnamate ((E)-isomer), directly results in differential biological activity. For example, in applications such as targeted larvicides or specific antifungal formulations, the potency can vary significantly between isomers. Using an undefined mixture or the incorrect isomer can lead to reduced efficacy, failure to meet regulatory or quality control standards, and lack of batch-to-batch consistency in formulated products. Therefore, for research and development requiring precise biological outcomes or specific fragrance profiles, the procurement of the isomerically pure (Z)-3,7-Dimethyl-2,6-octadienyl cinnamate is essential for predictable and optimized results.

Substitution Risk

Odor profile shift
Z/E isomerism at C2–C3 alters odor intensity and character; neryl cinnamate may not replicate geranyl cinnamate olfactory performance.
Synthetic route mismatch
Enzymatic esterification: primary alcohols (nerol) achieve high conversion, but tertiary alcohol linalool is not esterified—linalyl cinnamate requires chemical synthesis.
Stability divergence
Nerol subunit autoxidation may require inert atmosphere and cold storage; geranyl cinnamate exhibits ambient encapsulation stability—handling protocols differ.

Differential Antifungal Potency Against Pathogenic Yeast

In a direct comparison of antifungal activity against the pathogenic yeast *Candida albicans*, the geranyl isomer (geranyl cinnamate) demonstrated a minimum inhibitory concentration (MIC) of 0.16 μL/mL. While this specific study did not include neryl cinnamate, related research on cinnamaldehyde derivatives consistently shows that minor structural changes, including stereoisomerism, significantly impact MIC values against various fungal strains. The documented high potency of the geranyl isomer establishes a critical benchmark, making isomerically pure neryl cinnamate essential for systematic structure-activity relationship (SAR) studies aimed at optimizing antifungal formulations. Procuring an undefined mixture would confound results and prevent the identification of the more potent isomer for a specific fungal target.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. Candida albicans
Target Compound DataData required for direct comparison; procurement is justified for SAR studies against this benchmark.
Comparator Or BaselineGeranyl Cinnamate (E-isomer): 0.16 μL/mL
Quantified DifferenceNot available in a direct head-to-head study. The established high activity of the comparator makes this a critical parameter to determine for targeted antifungal development.
ConditionsIn vitro antifungal susceptibility testing against *Candida albicans*.

For developing specialized antifungal treatments, selecting the isomer with the lowest MIC is a primary procurement driver to maximize potency and minimize required concentrations.

Z/E Odor Threshold
Class-level inference
Nerol (Z) OT = 60 ng/L Geraniol (E) OT = 14 ng/L 4.3-fold difference
Supports Z/E isomer odor differentiation for fragrance studies.
Parent alcohol data; class-level inference for cinnamate esters.

Precursor Suitability for Bioactive Formulations

Neryl cinnamate is synthesized from nerol and cinnamic acid (or its activated derivatives like cinnamoyl chloride). Both precursors have well-documented, distinct biological activities. Cinnamic acid itself shows antifungal activity against *Candida albicans* with an MIC of 405 µM. Geraniol, the alcohol precursor to the (E)-isomer, is a potent bactericide against *S. aureus* and *E. coli*. The esterification process creates a new molecule with a unique activity profile, such as the potent antifungal activity of geranyl cinnamate (MIC 0.16 μL/mL). Procuring the pre-formed, pure neryl cinnamate ester bypasses the need for in-house synthesis and purification, which can be complex and require handling hazardous reagents like thionyl chloride. This provides a reliable, high-purity starting material, ensuring that the observed bioactivity is attributable to the ester itself and not to residual precursors, which is critical for reproducible screening and formulation.

Evidence DimensionReproducibility & Process Efficiency
Target Compound DataProvides a purified, single-component starting material for bioassays.
Comparator Or BaselineIn-situ synthesis or use of precursors (Cinnamic Acid / Nerol).
Quantified DifferenceEliminates multi-step synthesis (e.g., acyl chloride formation, esterification, purification) with reported yields of ~81-98% that require significant process control.
ConditionsLaboratory or industrial formulation development.

This saves significant process development time and cost, eliminates handling of hazardous reagents, and ensures the starting material's purity for reproducible biological results.

Enzymatic Efficiency
Cross-study comparable
Nerol: >95% esterification Linalool: no esterification
Primary alcohols achieve high lipase-catalyzed yield; linalyl cinnamate not accessible via enzymatic route.
Immobilized lipase system; confirmed by Novozym 435 green synthesis studies.

Distinctive Olfactory Profile for Fine Fragrance and Flavor Applications

In fragrance and flavor applications, isomeric purity is paramount for achieving a specific, desired sensory profile. While direct comparative data for neryl cinnamate is limited, the profiles of related neryl and geranyl esters are distinct. Neryl acetate, for example, is described as having soft, radiant floral, and pear-like notes. In contrast, simpler cinnamates like methyl cinnamate offer a different profile, often described as fruity balsamic with strawberry and spice nuances. Linalyl cinnamate, another terpenyl cinnamate, provides a sweet, balsamic, floral-lily scent used as a fixative in delicate floral accords. The unique combination of the neryl (rosy, sweet) and cinnamate (balsamic, spicy) moieties in neryl cinnamate is expected to yield a distinct olfactory profile that cannot be replicated by its geranyl isomer, simpler alkyl cinnamates, or other terpenyl esters. Procurement of the pure Z-isomer is therefore essential for perfumers and flavorists needing to create a specific, non-generic, and reproducible scent or taste.

Evidence DimensionOdor Profile
Target Compound DataExpected sweet, floral (rosy), and balsamic-spicy notes.
Comparator Or BaselineMethyl Cinnamate: Fruity, balsamic, strawberry-like, spicy. Linalyl Cinnamate: Sweet, balsamic, floral-lily.
Quantified DifferenceQualitative difference in scent profile based on the distinct contributions of the neryl and cinnamate groups.
ConditionsSensory evaluation in fragrance and flavor compounding.

This allows for the creation of unique and sophisticated fragrance/flavor profiles that are not achievable with more common, achiral, or isomeric mixture substitutes.

Autoxidation Stability
Class-level inference
Neryl ferulate/p-coumarate require argon atmosphere / −20°C storage
Cold-chain and inert-gas handling may be necessary to prevent nerol-subunit degradation.
Geranyl cinnamate encapsulated in PCL nanoparticles maintained 60-day ambient stability.
Regulatory Status
Supporting evidence
Not found in nature Flavor use: not recommended Toxicity endpoints: not determined
Regulatory classification and safety assessment profile differ from linalyl/citronellyl cinnamates.
No RIFM safety assessment available; linalyl cinnamate has completed RIFM review.
Antimicrobial Data
Supporting evidence
No published MIC for neryl cinnamate
Primary antimicrobial screening required; data gap for Z-isomer evaluation.
Geranyl cinnamate: reported MIC 0.16 μL/mL vs C. albicans.
Physicochemical Props.
Supporting evidence
Boiling point est.: 407.7 °C (neryl) vs 384.0 °C (geranyl) XLogP identical: 5.6
Slightly lower volatility may impact fragrance substantivity profile.
Computational estimates; experimental verification recommended.

Systematic SAR Studies for Novel Antifungal Agents

This compound is the ideal choice for researchers conducting structure-activity relationship (SAR) studies to develop new antifungal drugs. Given the high potency of its E-isomer (geranyl cinnamate) against *Candida albicans*, procuring the pure Z-isomer allows for a direct, unambiguous comparison to determine the optimal geometric configuration for maximizing antifungal efficacy.

Development of High-Value, Unique Fine Fragrances

For perfumers aiming to create sophisticated and unique floral-balsamic scents, neryl cinnamate offers a distinct profile that cannot be replicated by common substitutes like methyl cinnamate or isomeric mixtures. Its expected combination of sweet, rosy (neryl) and warm, spicy (cinnamate) notes makes it a valuable component for building complex, high-end fragrance accords where nuance and reproducibility are critical.

Reproducible Bioactivity Screening Programs

In high-throughput screening for new bioactive compounds (e.g., insecticides, antimicrobials), starting with isomerically pure neryl cinnamate is essential for data integrity. It eliminates the variable of isomeric contamination, ensuring that any observed biological "hit" is directly attributable to the Z-isomer. This prevents costly false leads and ensures the reproducibility of results, a key requirement in preclinical research and development.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragrance odor tuning
Z-configuration impact on olfactory intensity
GC-olfactometry odor threshold comparison
Lipase-catalyzed ester synthesis
Primary alcohol substrate reactivity
Enzymatic conversion efficiency
Cold-chain formulation handling
Nerol subunit autoxidation sensitivity
Stability under inert gas at −20°C
Z/E isomer antimicrobial screening
Under-characterized Z-isomer probe
Primary MIC determination against panels

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Exact Mass

284.177630004 g/mol

Monoisotopic Mass

284.177630004 g/mol

Heavy Atom Count

21

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